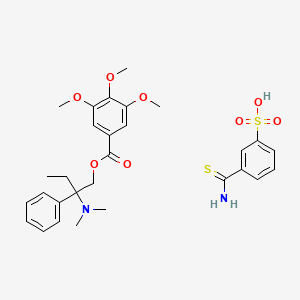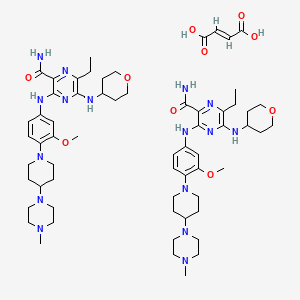![molecular formula C22H20N6 B607697 3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile CAS No. 1200127-66-7](/img/structure/B607697.png)
3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C’]dipyridine-6-Carbonitrile” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel organic compound with a parent nucleus of pyridine [2,3-c]pyrrole was synthesized by 6 experimental steps . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction data collected at room temperature . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bromination of a similar compound afforded a brominated derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a molecular weight of 205.3, and a boiling point of 122 - 124 / 0.05mm .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A study by Mishriky and Moustafa (2013) detailed the synthesis of a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating the potential for creating various derivatives through nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
Structural Characterization : Research by George et al. (1998) on the structural characterization of similar compounds, including 4-(4-Methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile, helps in understanding the molecular structures and potential applications of these compounds (George et al., 1998).
Pharmacological Applications : A study by Subrath et al. (2009) explored the use of similar compounds as inhibitors of PKCtheta, highlighting their potential in pharmaceutical applications (Subrath et al., 2009).
Green Chemistry Applications : Murugesan et al. (2016) discussed the use of a related compound, 2-amino-4-(2-(4-methylpiperazin-1-yl) quinolin-3-yl)-6-phenyl-4H-pyran-3-carbonitriles, in green chemistry, emphasizing the importance of environmentally friendly synthesis methods (Murugesan et al., 2016).
Antimicrobial and Antitumor Activities : Elewa et al. (2021) explored the synthesis of new pyridine derivatives from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and examined their antimicrobial and antitumor activities, showing the potential medical applications of these compounds (Elewa et al., 2021).
Anticonvulsant Properties : A study by Obniska et al. (2005) investigated the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- derivatives of pyrrolidine-2,5-dione, indicating the neurological applications of these compounds (Obniska et al., 2005).
Safety And Hazards
The safety and hazards of similar compounds have been documented. For example, [4-(4-methylpiperazin-1-yl)phenyl]methanamine has hazard codes H302,H312,H314,H315,H319,H332,H335, indicating various hazards including harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Eigenschaften
IUPAC Name |
12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-27-6-8-28(9-7-27)18-4-2-15(3-5-18)16-10-20-19-11-17(12-23)24-14-21(19)26-22(20)25-13-16/h2-5,10-11,13-14H,6-9H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJSOWSQUNARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

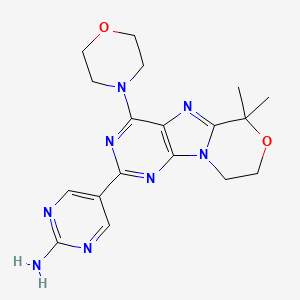

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
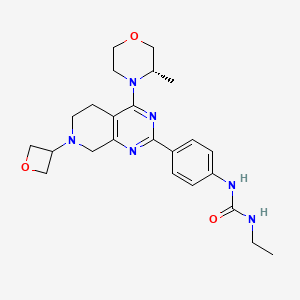
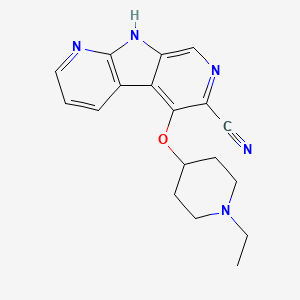

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

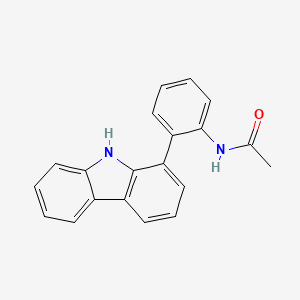
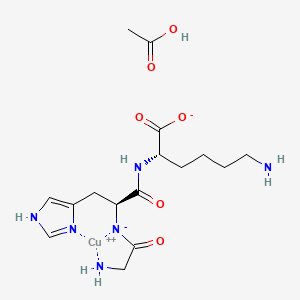
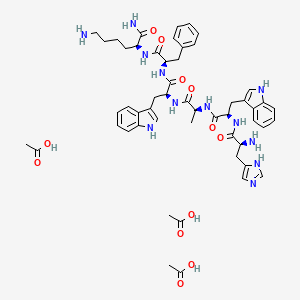
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
